2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 100956-00-1
VCID: VC3082660
InChI: InChI=1S/C15H17NO2.ClH/c1-17-13-6-8-15(9-7-13)18-14-4-2-12(3-5-14)10-11-16;/h2-9H,10-11,16H2,1H3;1H
SMILES: COC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl
Molecular Formula: C15H18ClNO2
Molecular Weight: 279.76 g/mol

2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride

CAS No.: 100956-00-1

Cat. No.: VC3082660

Molecular Formula: C15H18ClNO2

Molecular Weight: 279.76 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride - 100956-00-1

Specification

CAS No. 100956-00-1
Molecular Formula C15H18ClNO2
Molecular Weight 279.76 g/mol
IUPAC Name 2-[4-(4-methoxyphenoxy)phenyl]ethanamine;hydrochloride
Standard InChI InChI=1S/C15H17NO2.ClH/c1-17-13-6-8-15(9-7-13)18-14-4-2-12(3-5-14)10-11-16;/h2-9H,10-11,16H2,1H3;1H
Standard InChI Key XXBIRCVTBMPSOW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl
Canonical SMILES COC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl

Introduction

Chemical Identity and Structural Information

2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride is identified by the CAS number 100956-00-1. Its parent compound is 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine (CID 20993183), which combines with hydrochloride to form the salt structure .

Structural Characteristics

The compound features a methoxyphenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety in its hydrochloride salt form. This arrangement contributes to its unique chemical properties and potential biological activities.

Chemical Properties

The following table provides the key chemical identifiers and properties of 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride:

PropertyValue
Molecular FormulaC15H18ClNO2
Molecular Weight279.76 g/mol
IUPAC Name2-[4-(4-methoxyphenoxy)phenyl]ethanamine;hydrochloride
CAS Number100956-00-1
European Community (EC) Number877-800-9
SMILES NotationCOC1=CC=C(C=C1)OC2=CC=C(C=C2)CCN.Cl
InChIInChI=1S/C15H17NO2.ClH/c1-17-13-6-8-15(9-7-13)18-14-4-2-12(3-5-14)10-11-16;/h2-9H,10-11,16H2,1H3;1H
InChIKeyXXBIRCVTBMPSOW-UHFFFAOYSA-N
Physical AppearancePowder

Sources:

Structural Relationship with Parent Compound

The compound is derived from its parent molecule, 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine (CID 20993183), which has the molecular formula C15H17NO2 and a molecular weight of 243.30 g/mol . The hydrochloride salt formation increases stability and potentially improves solubility characteristics for research applications.

Spectroscopic Properties and Analytical Profiles

The spectroscopic properties of the parent compound provide insight into the analytical profile of the hydrochloride salt.

Mass Spectrometry Data

For the parent compound, predicted collision cross section data is available, which can be useful for mass spectrometry identification and analysis :

Adductm/zPredicted CCS (Ų)
[M+H]+244.13321156.0
[M+Na]+266.11515170.1
[M+NH4]+261.15975164.8
[M+K]+282.08909162.1
[M-H]-242.11865161.3
[M+Na-2H]-264.10060165.4
[M]+243.12538159.6
[M]-243.12648159.6

Source:

Hazard CategoryClassification
SignalWarning
Hazard ClassSkin Irritant (Category 2)
Eye Irritant (Category 2A)
Specific Target Organ Toxicity - Single Exposure (Category 3)

Hazard Statements

The compound is associated with the following hazard statements :

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

Precautionary Measures

Based on the hazard classifications, appropriate precautionary measures should be implemented when handling this compound, including:

  • Use of personal protective equipment (gloves, eye protection, lab coat)

  • Handling in a well-ventilated area or fume hood

  • Avoiding skin contact, inhalation, or ingestion

  • Following standard laboratory safety protocols for chemical handling

Comparison with Related Compounds

Structural Analogues

The compound shares structural similarities with several related molecules that have been studied in various contexts:

  • 2-(4-methoxyphenoxy)ethanamine hydrochloride (CAS: 98959-77-4) - A simpler analogue lacking the additional phenyl ring, with molecular formula C9H14ClNO2 and molecular weight 203.666 g/mol .

  • 1-(4-(4-methoxyphenoxy)phenyl)ethanone (CAS: 54916-28-8) - A related compound featuring a ketone group instead of the ethanamine functionality .

These structural relationships may inform potential applications and chemical behavior patterns for 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride.

Functional Group Comparisons

The diaryl ether linkage in the compound is a structural feature found in numerous biologically active molecules, including some pharmaceutical agents. The combination of this linkage with the ethanamine group creates a unique molecular arrangement that distinguishes it from other diaryl ethers and phenylethylamine derivatives .

Current Research Status and Future Directions

Current Research Landscape

Based on the available literature, research specifically focusing on 2-[4-(4-Methoxyphenoxy)phenyl]ethan-1-amine hydrochloride appears limited. Most information pertains to its chemical identity, structural characteristics, and commercial availability rather than specific research applications or findings .

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